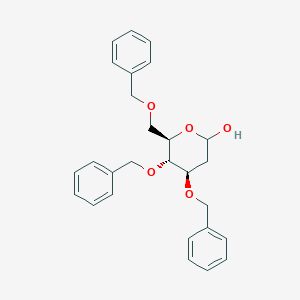

2-Deoxy-3,4,6-tris-O-(phenylmethyl)-D-arabino-hexopyranose

Description

Historical Context and Evolution in Synthetic Carbohydrate Chemistry

The synthesis of 2-deoxy-glycosides has historically presented a significant challenge in carbohydrate chemistry. nih.gov Unlike other monosaccharides, 2-deoxy sugars lack a hydroxyl group at the C-2 position. This absence precludes the use of neighboring group participation, a common and powerful strategy to control the stereochemical outcome at the anomeric center during glycosylation. nih.govrsc.org Early methods for forming glycosidic bonds, such as the Koenigs-Knorr reaction using glycosyl halides, often resulted in mixtures of anomeric products (α and β isomers) with poor selectivity when applied to 2-deoxy donors. nih.govacs.org

The evolution of synthetic strategies saw the introduction of glycals—cyclic enol ethers of sugars—as key starting materials. The corresponding glycal for the title compound, 3,4,6-tri-O-benzyl-D-glucal, became a central precursor. google.com Methodologies were developed to add electrophiles across the double bond of the glycal, allowing for the introduction of various functionalities at the C-2 position and the subsequent formation of a 2-deoxy sugar. researchgate.net The development of stable protecting groups was concurrent and equally critical. Benzyl (B1604629) ethers were recognized for their stability across a wide range of reaction conditions and their convenient removal via catalytic hydrogenolysis, making them ideal for multi-step syntheses. The combination of glycal chemistry and robust protecting group strategies paved the way for the reliable synthesis of intermediates like 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose, transforming a once formidable challenge into a more manageable synthetic problem.

Significance as a Versatile Glycosyl Donor and Advanced Synthetic Intermediate

The primary significance of 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose lies in its role as an advanced synthetic intermediate, readily converted into a variety of activated glycosyl donors. The free hydroxyl group at the anomeric position (a hemiacetal) is a versatile chemical handle that can be transformed into numerous leaving groups suitable for glycosylation reactions.

This versatility allows chemists to tailor the reactivity of the glycosyl donor to the specific requirements of the glycosyl acceptor and the desired stereochemical outcome. For instance, the hemiacetal can be converted to glycosyl halides (bromides or fluorides), trichloroacetimidates, or thio-glycosides, each with distinct activation conditions and stereodirecting properties. nih.govrsc.org

The synthesis often begins with 3,4,6-tri-O-benzyl-D-glucal, which undergoes reactions like haloalkoxylation to install a halogen at C-2. Subsequent reduction and hydrolysis yield the target hemiacetal. google.com This process highlights the compound's position as a key node in the synthetic pathway to 2-deoxy glycosides.

Role in the Elucidation of Complex Glycoconjugate Structures

The synthesis of complex, biologically active natural products is a primary driver of research in organic chemistry. Many of these molecules, including certain antibiotics (e.g., landomycin), anticancer agents, and other important glycoconjugates, contain 2-deoxy-sugar units as part of their structure. nih.govtaylorfrancis.com The biological activity of these molecules is often critically dependent on the structure and length of the carbohydrate chain. nih.gov

3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose serves as a fundamental building block for the total synthesis of these natural products and their analogs. By constructing these complex molecules in the laboratory, chemists can unequivocally confirm their proposed structures, which may have been initially inferred from spectroscopic data. Furthermore, access to these molecules through synthesis enables detailed studies of their mechanisms of action.

For example, derivatives of this compound have been utilized in the synthesis of oligosaccharide fragments of larger glycoconjugates, such as N-linked glycopeptides and molecules related to hyaluronic acid. taylorfrancis.comnih.gov The ability to synthetically assemble these structures allows researchers to probe structure-activity relationships, leading to the design and creation of novel therapeutic agents with improved properties. The synthesis of a specific tetrasaccharide or hexasaccharide, for instance, can provide a pure sample for biological testing, helping to elucidate the precise role of the carbohydrate moiety in molecular recognition events. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(4R,5S,6R)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O5/c28-26-16-24(30-18-22-12-6-2-7-13-22)27(31-19-23-14-8-3-9-15-23)25(32-26)20-29-17-21-10-4-1-5-11-21/h1-15,24-28H,16-20H2/t24-,25-,26?,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGHLARNGSMEJE-GWDBROLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450284 | |

| Record name | 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160549-11-1, 132732-60-6 | |

| Record name | 2-Deoxy-3,4,6-tris-O-(phenylmethyl)-D-arabino-hexopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160549-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Chemical Synthesis of 3,4,6 Tri O Benzyl 2 Deoxy D Glucopyranose

Synthetic Routes from D-Glucal Precursors

The most prevalent and efficient routes to 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose begin with D-glucal and its derivatives. D-glucal, a cyclic enol ether of glucose, provides a reactive double bond between C-1 and C-2 that is amenable to a variety of electrophilic additions, allowing for the stereocontrolled introduction of functionality at these positions.

A primary strategy for elaborating the D-glucal scaffold involves a haloalkoxylation reaction. This process entails the addition of a halogen and an alkoxy group across the C1-C2 double bond of a protected D-glucal. The starting material for this sequence is 3,4,6-Tri-O-benzyl-D-glucal, which is prepared by protecting the hydroxyl groups of D-glucal with benzyl (B1604629) bromide under basic conditions.

The haloalkoxylation is typically achieved by reacting 3,4,6-Tri-O-benzyl-D-glucal with a halonium ion source in the presence of an alcohol. Common reagents for this transformation include N-halosuccinimides, such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), which serve as electrophilic halogen sources. The reaction proceeds via a cyclic halonium ion intermediate, which is then opened by the nucleophilic attack of the alcohol solvent (e.g., methanol (B129727), ethanol). This attack occurs predominantly at the anomeric carbon (C-1), leading to the formation of a mixture of alkyl 2-deoxy-2-halo-D-glycopyranosides. For instance, reacting 3,4,6-tri-O-benzyl-D-glucal with NBS in methanol yields methyl 2-bromo-2-deoxy-3,4,6-tri-O-benzyl-α/β-D-gluco-/mannopyranoside.

| Step | Typical Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| Haloalkoxylation | 3,4,6-Tri-O-benzyl-D-glucal, N-Bromosuccinimide (NBS), Methanol | Methyl 2-bromo-2-deoxy-3,4,6-tri-O-benzyl-glycopyranoside | |

| Reductive Dehalogenation | Raney Nickel, H₂, Triethylamine (B128534) | Methyl 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranoside | |

| Hydrolysis | Acid (e.g., HCl) or Ion-Exchange Resin | 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose |

While less common than routes from D-glucal, it is theoretically possible to synthesize 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose from a fully protected glucose derivative, such as 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. This approach requires the selective deoxygenation of the hydroxyl group at the C-2 position.

The Barton-McCombie deoxygenation is a powerful and well-established radical-based method for removing a secondary alcohol. The process involves two main steps. First, the hydroxyl group at C-2 of the perbenzylated glucose is converted into a thiocarbonyl derivative, typically a thionoester or a xanthate. This is achieved by reacting the alcohol with an agent like phenyl chlorothionoformate or carbon disulfide in the presence of a base.

In the second step, the thiocarbonyl derivative is treated with a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), and a radical hydrogen donor, most commonly tributyltin hydride (Bu₃SnH). The tributyltin radical attacks the sulfur atom of the thiocarbonyl group, leading to the fragmentation of the C-O bond and the formation of a carbon-centered radical at C-2. This radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the final 2-deoxy product and regenerate the tributyltin radical, thus propagating the chain reaction. While highly effective, the toxicity and difficulty in removing tin-based byproducts have led to the development of alternative, less toxic hydrogen donors.

Preparation of Functionally Modified Analogues of 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose

The 3,4,6-tri-O-benzyl-D-glucal precursor is also a starting point for synthesizing functionally modified analogues where the C-2 position is substituted with groups other than hydrogen. These analogues are crucial for building blocks in the synthesis of amino sugars and other complex carbohydrates.

The 2-azido-2-deoxy functionality is a valuable precursor to the 2-amino group found in many biologically important sugars. The azido (B1232118) group is relatively stable under various reaction conditions and can be readily reduced to an amine.

One common method for introducing an azido group at C-2 is through azidonitration of the corresponding protected glucal. This reaction involves treating 3,4,6-tri-O-benzyl-D-glucal with a source of azido radical and nitronium ion. For example, the reaction of a glucal with sodium azide (B81097) and ceric ammonium (B1175870) nitrate (B79036) (CAN) can lead to the formation of a 2-azido-1-nitrate derivative. The resulting 2-azido-2-deoxyglycosyl nitrate can then be converted into other glycosyl donors, such as glycosyl halides or hemiacetals, which serve as intermediates for the synthesis of 2-azido-2-deoxy-glycosides. Subsequent reduction of the azido group, typically with hydrogen sulfide (B99878) or via catalytic hydrogenation, provides the corresponding 2-amino-2-deoxy sugar, which can be further modified.

N-acetyl-D-glucosamine (GlcNAc) is a fundamental component of numerous biopolymers, including chitin (B13524) and peptidoglycan. The synthesis of protected GlcNAc derivatives, such as those with 3,4,6-tri-O-benzyl protection, is of significant interest. These derivatives are typically prepared from precursors containing an amino or azido group at the C-2 position.

The synthetic route often begins with the introduction of an azido group at C-2 as described previously (Section 2.2.1). Following the formation of a 2-azido-2-deoxy intermediate, the azido group is reduced to a primary amine. This reduction can be accomplished using various methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or treatment with a reducing agent like lithium aluminium hydride.

The final step is the N-acetylation of the resulting 2-amino-2-deoxy intermediate. This is a straightforward transformation typically carried out by treating the amine with acetic anhydride (B1165640) in a suitable solvent, often with a base like pyridine (B92270) or triethylamine to neutralize the acetic acid byproduct. This sequence provides access to 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose, a key building block for the synthesis of complex N-linked glycans.

| Target Functionality | Key Reaction | Reagents | Intermediate | Reference |

|---|---|---|---|---|

| 2-Azido | Azidonitration | NaN₃, Ceric Ammonium Nitrate (CAN) | 2-azido-1-nitratopyranose | |

| 2-Amino | Azide Reduction | H₂, Pd/C or H₂S | 2-amino-2-deoxypyranose | |

| 2-N-Acetyl | N-Acetylation | Acetic Anhydride, Pyridine | 2-acetamido-2-deoxypyranose |

Advances in Synthesis Efficiency and Scalability

Furthermore, efforts have been made to replace hazardous reagents. In the context of deoxygenation reactions, the highly toxic tributyltin hydride is being replaced with less harmful alternatives, such as silane-based reducing agents or photochemical methods. The development of chromatography-free purification methods, such as direct crystallization of intermediates or products, is another significant advance that makes these syntheses more amenable to large-scale industrial production. Such process optimizations are critical for making these valuable carbohydrate building blocks more accessible for research and development in glycobiology and medicinal chemistry.

Glycosylation Reactions Utilizing 3,4,6 Tri O Benzyl 2 Deoxy D Glucopyranose As a Glycosyl Donor

O-Glycosylation: Formation of Glycosidic Linkages

O-glycosylation with 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose involves the activation of the anomeric center to react with an alcohol acceptor, forming a glycosidic bond. The primary difficulty lies in controlling the anomeric stereoselectivity of this transformation. nih.gov

To overcome the challenges posed by the lack of a C-2 directing group, several catalytic strategies have been developed to achieve high stereoselectivity in the synthesis of 2-deoxyglycosides. These methods rely on the careful selection of catalysts and reaction conditions to favor the formation of either the α or β anomer. nih.gov

Lewis acids are frequently employed to activate glycosyl donors. In the context of 2-deoxy sugars, certain Lewis acids can promote highly selective glycosylations. nih.gov

Trityl Salts: A notable approach is the use of a catalytic amount of a trityl salt, such as triphenylmethyl tetrakis(pentafluorophenyl)borate (B1229283), to effect dehydrative glycosylation. nih.gov This method activates the 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose hemiacetal directly. The reactions are reported to be highly α-selective, a result attributed to the in situ anomerization of the donor, which allows for thermodynamic control over the reaction outcome. nih.gov

Boron Trifluoride Diethyl Etherate (BF₃·Et₂O): BF₃·Et₂O is another common Lewis acid catalyst used in glycosylation. acs.orgresearchgate.net While its application with glycosyl fluorides is well-documented, it also serves as a promoter in other glycosylation reactions. acs.org The mechanism often involves the activation of the anomeric leaving group, facilitating nucleophilic attack by the alcohol acceptor. mdpi.com The stereochemical outcome can be influenced by factors such as the solvent and the specific nature of the donor and acceptor. In many cases, BF₃·Et₂O catalysis can lead to the formation of the thermodynamically favored α-glycoside due to the anomeric effect. nih.gov

| Catalyst | Glycosyl Donor | Key Feature | Typical Selectivity | Reference |

|---|---|---|---|---|

| Triphenylmethyl tetrakis(pentafluorophenyl)borate | 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose | Dehydrative glycosylation | High α-selectivity | nih.gov |

| Boron Trifluoride Diethyl Etherate | Glycosyl Fluorides/Acetates | Activation of anomeric leaving group | Often α-selective | acs.orgresearchgate.net |

Gold catalysis has emerged as a powerful tool for stereoselective glycosylation, including the synthesis of challenging 1,2-cis- and 2-deoxyglycosides. chinesechemsoc.orgnih.govacs.org One successful strategy involves designing a glycosyl donor with a specific leaving group that, upon activation by a gold catalyst, directs the incoming nucleophile to attack from the back side, resulting in an SN2-type displacement. chinesechemsoc.orgnih.govescholarship.org

This approach often utilizes donors with a leaving group containing a directing moiety, such as an amide or oxazole (B20620) group. chinesechemsoc.orgescholarship.org The gold catalyst activates an alkynyl function on the leaving group, which then positions the directing group to interact with the alcohol acceptor via hydrogen bonding. chinesechemsoc.org This pre-organization facilitates a stereoinvertive attack at the anomeric center. nih.gov For example, using a β-anomer of a 2-azido-2-deoxyglucosyl donor, this gold-catalyzed SN2 pathway can produce the corresponding α-glycoside with excellent stereoselectivity. chinesechemsoc.orgnih.gov This method is effective under mild conditions and accommodates a wide range of acceptors. chinesechemsoc.orgescholarship.org

| Glycosyl Donor Anomer | Catalyst System | Mechanism | Product Anomer | Key Feature | Reference |

|---|---|---|---|---|---|

| β-2-Azido-2-deoxy-D-glucosyl-1-naphthoate | (PhO)₃PAuNTf₂ | SN2 | α-Glycoside | Stereoinversion with high α-selectivity (>30:1) | chinesechemsoc.orgnih.gov |

| α-2-Azido-2-deoxy-D-glucosyl-1-naphthoate | (PhO)₃PAuNTf₂ | SN2 | β-Glycoside | Stereoinversion with high β-selectivity | chinesechemsoc.orgnih.gov |

Zirconium-based catalysts have also been explored for glycosylation reactions. For instance, the environmentally benign heterogeneous acid, sulfated zirconia, has been shown to activate 2-deoxy-sugar fluorides for glycosylation. nih.gov More directly related to the parent compound, studies have noted that an intriguing rearrangement of 3,4,6-tri-O-benzyl-2-deoxy-D-glucosose can occur under a zirconium promoter system, leading to the formation of C2-branched pyranose derivatives. researchgate.net While not a direct glycosylation, this reactivity highlights the interaction of zirconium promoters with the 2-deoxy-D-glucose scaffold.

The utility of a glycosylation method is largely determined by its compatibility with a wide range of alcohol acceptors, including primary and sterically hindered secondary alcohols. The catalytic systems developed for 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose and its derivatives have been tested with various acceptors.

Lewis acid-catalyzed dehydrative glycosylations have been successfully performed with several alcoholic nucleophiles. nih.gov Gold-catalyzed SN2 glycosylations have demonstrated a particularly broad scope. chinesechemsoc.orgescholarship.org Reactions have been shown to proceed in high yields with primary alcohols, such as in the formation of (1→6) linkages with other protected glucose derivatives. chinesechemsoc.orgnih.gov Furthermore, these methods are also effective with more sterically demanding secondary alcohols at the C-2, C-3, and C-4 positions of other sugar units, albeit sometimes with slightly reduced selectivity. escholarship.org The tolerance for diverse and complex acceptors makes these methods valuable for the synthesis of oligosaccharides. escholarship.org

As previously noted, controlling the anomeric stereochemistry is the central challenge in 2-deoxyglycoside synthesis. acs.org Direct glycosylation strategies must overcome the inherent lack of a directing group at the C-2 position. nih.gov

The formation of α-glycosides is often favored thermodynamically due to the anomeric effect. nih.gov Catalytic systems that allow for equilibration, such as the trityl salt-promoted dehydrative glycosylation, can exploit this preference to achieve high α-selectivity. nih.gov

Conversely, achieving high β-selectivity is typically more difficult and often requires an indirect approach. nih.gov This involves installing a temporary directing group at the C-2 position, performing the glycosylation to get a 1,2-trans product, and then removing the directing group. nih.gov However, the development of stereoinvertive SN2-type reactions offers a more direct path to the kinetically favored anomer. The gold-catalyzed methods, for example, can produce the β-anomer with high fidelity if the corresponding α-anomer of the donor is used, representing a significant advance in controlling the stereochemical outcome. chinesechemsoc.orgnih.gov The choice between an SN1-like pathway, often leading to α-products, and an SN2 pathway, leading to inversion of stereochemistry, can be influenced by the nucleophilicity of the acceptor and the specific catalyst system employed. nih.gov

Control of Anomeric Stereochemistry in 2-Deoxyglycoside Formation

Influence of Reaction Conditions and Protecting Groups

The outcome of glycosylation reactions with 2-deoxy-sugar donors is highly dependent on the reaction conditions, including the choice of promoter, solvent, and the nature of the protecting groups on both the donor and acceptor. nih.gov The lack of a C-2 substituent means that traditional methods of achieving 1,2-trans selectivity via neighboring group participation are not applicable. nih.gov Consequently, the stereoselectivity is governed by other factors such as the anomeric effect, solvent effects, and the reactivity of the glycosyl donor and acceptor.

Protecting groups, such as the benzyl (B1604629) ethers in 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose, are generally considered "non-participating." However, their steric and electronic properties can influence the conformation of the sugar ring and the intermediate oxocarbenium ion, thereby affecting the stereochemical outcome. nih.gov For instance, the choice of protecting groups on the acceptor alcohol can influence the reactivity and, consequently, the selectivity of the glycosylation.

The selection of the promoter or catalyst is critical. Lewis acids are commonly employed to activate the glycosyl donor. An efficient method for the catalytic and stereoselective synthesis of 2-deoxy-α-D-glucopyranosides utilizes a catalytic amount of trityl tetrakis(pentafluorophenyl)borate with 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose as the donor. oup.com This system has proven effective for glycosylation with various alcoholic nucleophiles, consistently yielding high proportions of the α-anomer. oup.com

The solvent can also play a significant role. Non-polar solvents are often used in these reactions. The formation of a pyridinium (B92312) intermediate by displacement of bromide in a 1-bromo-2-deoxyglucose derivative, a key step in a double SN2 mechanism, can be rate-limiting due to the poor solvation of the bromide ion in such solvents. nih.gov

| Glycosyl Donor | Acceptor | Promoter/Catalyst | Solvent | Yield (%) | α:β Ratio | Reference |

|---|---|---|---|---|---|---|

| 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Trityl tetrakis(pentafluorophenyl)borate | - | 91 | 93:7 | oup.com |

| 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | Trityl tetrakis(pentafluorophenyl)borate | - | 92 | 92:8 | oup.com |

| 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | Trityl tetrakis(pentafluorophenyl)borate | - | 93 | 94:6 | oup.com |

| 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose | Cholesterol | Trityl tetrakis(pentafluorophenyl)borate | - | 85 | 91:9 | oup.com |

Stereodirecting Strategies for Enhanced α-Selectivity

Achieving high α-selectivity in the synthesis of 2-deoxy-glycosides is a significant objective, often favored by the anomeric effect. Various strategies have been developed to enhance this selectivity. One approach involves the use of specific catalysts that favor the formation of the α-anomer. As mentioned, trityl tetrakis(pentafluorophenyl)borate has been shown to be highly effective in promoting α-glycosylation of 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose. oup.com

Another strategy involves a double SN2 mechanism, often facilitated by substituted pyridines and phenanthrolines. nih.gov In this process, the catalyst first displaces a leaving group (e.g., bromide) at the anomeric center with inversion of configuration, forming a reactive α-pyridinium intermediate. Subsequent attack by the acceptor alcohol results in a second SN2 displacement, again with inversion, leading to the net formation of the α-glycoside. The first step of this mechanism, the displacement of the bromide by pyridine (B92270), can be the rate-limiting step. nih.gov

Furthermore, the conformational preferences of the glycosyl donor and the intermediate oxocarbenium ion play a crucial role in determining the stereochemical outcome. nih.gov Computational studies have shown that factors like hydrogen bonding and conformational changes in the pyranose ring can significantly influence the facial selectivity of nucleophilic attack. nih.gov For glucopyranosyl donors, there is often a high propensity for α-stereoselectivity. nih.gov The use of phenanthroline as an additive in glycosylations with 2-deoxy glycosyl chlorides has also been reported to afford α-2-deoxy glycosides in high yields and with useful stereoselectivity. nih.gov

C-Glycosylation: Formation of C-Glycosidic Bonds

C-Glycosides, where the anomeric oxygen is replaced by a carbon atom, are of great interest due to their increased stability towards enzymatic and acidic hydrolysis. nih.govresearchgate.net The synthesis of 2-deoxy-C-glycosides presents similar stereochemical challenges as their O-glycoside counterparts.

Methodologies for Direct C-Glycoside Formation

Several methodologies have been developed for the direct formation of C-glycosidic bonds using derivatives of 2-deoxy-sugars. One common precursor for these reactions is a glycal, such as 3,4,6-tri-O-benzyl-D-glucal, which is an unsaturated sugar derivative. nih.govnih.gov

A notable method involves the palladium-catalyzed coupling of 1-tributylstannyl glycals with benzyl bromides. nih.gov This approach allows for the formation of benzyl 2-deoxy-C-glycosides. The reaction is promoted by catalysts like PdCl₂(dppe) and can be accelerated by the addition of a base such as Na₂CO₃. nih.gov Subsequent transformations, including deprotection and hydrogenation, yield the final C-glycoside. nih.gov

Another strategy involves the reaction of a C-glucopyranosyl aldehyde, derived from D-glucose, with acetophenones in a Claisen-Schmidt condensation to form 1-(E-1-arylpropenon-3-yl)-3,4,6-tri-O-benzyl-D-glucals. acs.org These compounds can then be further modified.

Additionally, electrophilic conjugate addition to 2-ethenyl-3,4,6-tri-O-benzyl-D-glucal has been used to synthesize 2-C-(β-methyl)methylene glycosides, which are a form of C-glycoside. researchgate.nettau.ac.il

| Glycosyl Donor/Precursor | C-Nucleophile/Reagent | Catalyst/Promoter | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| TIPS-protected 1-tributylstannyl glucal | Benzyl bromide | PdCl₂(dppe), Na₂CO₃ | Benzyl C-glycal | Good | nih.gov |

| C-glucopyranosyl aldehyde | Acetophenones | Base (e.g., NaOH) | 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-D-glucal | 68-88 | acs.org |

| 2-Ethenyl-3,4,6-tri-O-benzyl-D-glucal | ROH-type compounds | Ph₃PH·Br | 2-C-(β-Methyl)methylene glycoside | - | researchgate.nettau.ac.il |

| Protected Glycal | Benzyl chloride | NiBr₂·DME, Ligand, KF, PMHS | 2-deoxy-α-C-glycoside | 40-86 | rhhz.net |

Stereochemical Outcomes in C-Glycosylation

The stereochemical outcome of C-glycosylation reactions with 2-deoxy sugars is influenced by factors similar to those in O-glycosylation, including the reaction mechanism and the conformation of the intermediates. researchgate.net Due to the absence of a C-2 participating group, achieving high stereoselectivity can be challenging.

In the palladium-catalyzed synthesis of benzyl C-glycals, the stereochemistry of the final product after hydrogenation is determined by the facial selectivity of the hydrogen addition to the glycal double bond. nih.gov Nickel-catalyzed hydrobenzylation of glycals with benzyl chlorides has been shown to produce α-configured C-glycosides with excellent stereoselectivity. rhhz.net

For reactions proceeding through an oxocarbenium ion intermediate, the attack of the carbon nucleophile is generally directed by steric and electronic factors of the pyranose ring. For glucopyranosyl donors, there is a tendency to form α-C-glycosides. rhhz.net The development of stereoselective methods remains a key area of research, with transition-metal catalysis emerging as a powerful tool for controlling the stereochemistry. rhhz.netresearchgate.net

N- and S-Glycosylation Reactions: Investigations and Applications

N- and S-glycosides are important classes of compounds with diverse biological activities. nih.gov 2-Amino-2-deoxy sugars are key components of many antibiotics and other glycoconjugates, making the synthesis of their N-glycosides a significant area of study. taylorfrancis.com Similarly, S-glycosides are of interest due to their increased stability compared to O-glycosides. nih.gov

Investigations into N-glycosylation have often utilized 2-amino-2-deoxy-D-glucose derivatives. For instance, N-alkoxycarbonyl derivatives of 2-amino-2-deoxy-D-glucose have been used as donors, where the alkoxycarbonylamino group can participate in the reaction to yield 1,2-trans β-glycosides. nih.gov A two-step synthesis of protected 2-benzenesulfonamido-2-deoxy-α-D-glucopyranose from 3,4,6-tri-O-benzyl-D-glucal has been reported, which serves as a precursor for various nitrogen-containing sugar derivatives. taylorfrancis.com

The synthesis of S- and N-glycosyl derivatives of 2-acetamido-2-deoxy-D-glucose with hydrophobic aglycons has been explored for potential chemotherapeutic applications. nih.gov These compounds have shown inhibitory activity against certain cancer cells and enzymes like N-acetyl-β-D-glucosaminidase. nih.gov While direct examples of N- and S-glycosylation using 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose as the primary donor are less common in the reviewed literature, the principles derived from closely related 2-deoxy and 2-amino-2-deoxy sugar donors are applicable. The generation of glycosyl iodides in situ from protected D-glucosamine derivatives has been shown to be an effective method for coupling with various nucleophiles to form O-, S-, C-, and N-glycosides stereoselectively. lookchem.com

Chemical Transformations and Rearrangements of 3,4,6 Tri O Benzyl 2 Deoxy D Glucopyranose Scaffolds

Regioselective Deprotection of Benzyl (B1604629) Ethers

The selective removal of benzyl ether protecting groups is a critical step in the multistep synthesis of complex carbohydrate-based molecules. The three benzyl groups in 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose exhibit different reactivities, which can be exploited for regioselective deprotection. The C-6 primary benzyl ether is generally more reactive than the secondary ethers at C-3 and C-4 due to reduced steric hindrance. researchgate.net

Catalytic transfer hydrogenation is a widely employed method for debenzylation under mild conditions, often utilizing a palladium catalyst (e.g., Pd/C) and a hydrogen donor like 2-propanol or triethylsilane. nih.govcdnsciencepub.com While global deprotection (removal of all benzyl groups) is common, regioselectivity can be achieved by carefully controlling reaction conditions such as temperature, reaction time, and the nature of the catalyst and hydrogen donor. For instance, certain protocols can preferentially cleave the anomeric O-benzyl group over those at other positions, although the title compound lacks an anomeric benzyl ether. researchgate.net

Another approach involves Lewis acids, which can coordinate to the oxygen atoms of the benzyl ethers. The reactivity differences between the primary C-6 ether and the secondary C-3 and C-4 ethers can be enhanced, allowing for selective cleavage. For example, diisobutylaluminum hydride (DIBAL) has been shown to selectively debenzylate specific positions in cyclodextrin (B1172386) derivatives, a principle that can be extended to simpler monosaccharide systems. nih.gov Oxidative methods, such as using N-bromosuccinimide (NBS) under photochemical conditions, provide an alternative for cleaving benzyl ethers, particularly those that are sterically hindered and resistant to hydrogenolysis. tandfonline.commdpi.com

The table below summarizes common methods for the debenzylation of carbohydrate scaffolds.

| Method | Reagents/Catalyst | Typical Conditions | Selectivity Notes |

| Catalytic Transfer Hydrogenation | 10% Pd/C, Triethylsilane (Et3SiH) | Methanol (B129727), Room Temperature | Effective for global deprotection; regioselectivity is difficult to achieve. nih.gov |

| Catalytic Transfer Hydrogenation | Pd/C, 2-Propanol | Reflux | Milder than H2 gas; can show selectivity for O-benzyl vs. O-benzylidene groups. cdnsciencepub.com |

| Lewis Acid-Mediated Cleavage | Diisobutylaluminum hydride (DIBAL) | Aprotic solvent (e.g., Toluene), Low Temperature | Can show high regioselectivity based on steric and electronic factors. nih.gov |

| Oxidative Cleavage | N-Bromosuccinimide (NBS), Light | CCl4, aq. CaCO3 | Useful for hindered benzyl ethers resistant to hydrogenolysis. tandfonline.com |

Intramolecular Rearrangements and Cyclizations

The 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose scaffold can be converted into highly reactive intermediates, such as glycals, which are substrates for various powerful intramolecular rearrangements and cyclizations.

Ferrier-Type Rearrangement of Related Glucal Systems

The Ferrier rearrangement is a cornerstone reaction in carbohydrate chemistry, involving the allylic rearrangement of a glycal (a 1,2-unsaturated sugar) to form 2,3-unsaturated glycosides. wikipedia.org The direct precursor for this reaction, 3,4,6-tri-O-benzyl-D-glucal, is readily synthesized from the title compound. biosynth.com The reaction is typically promoted by a Lewis acid, which activates the glycal system, leading to the departure of the C-3 substituent and formation of a delocalized allyloxocarbenium ion. wikipedia.orgnih.gov This intermediate is then trapped by a nucleophile (often an alcohol) to yield the 2,3-unsaturated product.

A variety of catalysts have been employed to effect this transformation on 3,4,6-tri-O-benzyl-D-glucal, including sulfuric acid immobilized on silica (B1680970) gel (H2SO4-SiO2) and iron(III) chloride (FeCl3), which promote the reaction efficiently under mild conditions. nih.govtandfonline.comresearchgate.net These reactions are valuable for creating diverse glycoconjugates and are key steps in the synthesis of many biologically active compounds. researchgate.net

Claisen Rearrangements in Unsaturated Sugar Derivatives

The Claisen rearrangement is a powerful cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement for C-C bond formation. In carbohydrate chemistry, it is used to synthesize C-branched sugars. rsc.org This reaction can be applied to derivatives of 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose by first converting the scaffold into a 2,3-unsaturated glycoside (via the Ferrier rearrangement) that possesses a C-3 allylic alcohol. This alcohol can then be converted into an allyl vinyl ether, the substrate for the Claisen rearrangement. Upon heating, the rearrangement proceeds to form a C-branched sugar containing an aldehyde or ketone functionality at the C-3 position, thereby introducing a new carbon chain at C-2. rsc.org

Formation of Anhydro Sugars and Bicyclic Systems

Intramolecular cyclization reactions of 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose derivatives can lead to the formation of anhydro sugars and other bicyclic systems. These reactions typically involve the generation of a leaving group at one position and subsequent intramolecular nucleophilic attack by a hydroxyl group from another position. For instance, activation of the C-1 hydroxyl group followed by nucleophilic attack from the C-6 oxygen can form a 1,6-anhydro bridge. While the 2-deoxy nature of the title compound modifies the typical reactivity, derivatives can be manipulated to form bicyclic structures. arkat-usa.org For example, treatment of 2,3-anhydro-1-thiopyranosides (which can be derived from glycals) with Lewis acids can initiate rearrangements that lead to the formation of bicyclic intermediates or products. researchgate.net

Palladium-Catalyzed Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds, and they have been extensively applied to glycal derivatives of 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose. rsc.orgicmpp.ro These reactions allow for the direct attachment of aryl, vinyl, or alkyl groups to the sugar ring, providing access to a wide range of C-glycosides, which are important mimics of natural O-glycosides with enhanced stability against enzymatic hydrolysis. thieme.de

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a prominent example. mt.com Glycal boronates or glycal halides derived from the parent scaffold can be coupled with various arylboronic acids to form C-1 substituted glycals. nih.govnih.gov Similarly, the Heck reaction allows for the coupling of glycals with alkenes, while the Sonogashira reaction facilitates coupling with terminal alkynes. acs.orgmdpi.com These methods provide stereoselective routes to C-glycosides that are difficult to access through other means. researchgate.netnih.gov

The table below showcases representative palladium-catalyzed C-C bond-forming reactions on glycal systems.

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Glycal boronate + Aryl halide | Pd(PPh3)4, Base (e.g., Na2CO3) | C-1 Aryl glycal nih.gov |

| Heck Reaction | Glycal + Aryl hydrazine (B178648) (forms diazonium in situ) | Pd(OAc)2 | 2-Deoxy-C-aryl-glycoside acs.org |

| Sonogashira Coupling | 2-Iodo-glycal + Terminal alkyne | PdCl2(PPh3)2, CuI | 2-Alkynyl-glycal rsc.org |

| Carbon-Ferrier Rearrangement | Glycal + Arylboronic acid | Pd(OAc)2 | 2-Deoxy-C-aryl-glycoside rsc.org |

Functionalization at C-2 and Other Positions

The C-2 position of 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose, being a methylene (B1212753) group, presents a unique challenge and opportunity for functionalization. mdpi.comnih.gov A common strategy involves the conversion of the 2-deoxy sugar into its corresponding glycal, 3,4,6-tri-O-benzyl-D-glucal. The double bond of the glycal is a versatile functional handle for introducing a variety of substituents at C-1 and C-2. researchgate.net

For example, the addition of nitrosyl chloride to tri-O-acetyl-D-glucal, followed by reduction, is a classic method for synthesizing 2-amino-2-deoxy-D-glucose (glucosamine). cdnsciencepub.com A similar strategy can be applied to the benzylated analogue. The resulting 2-amino group can be further N-alkylated to produce a range of derivatives. nih.gov Other electrophilic additions across the glycal double bond can introduce halogens, selenium, or other functional groups, which can then be subjected to further transformations. google.com Direct glycosylation methods that proceed through SN2-like pathways with 2-deoxy glycosyl halides can also be used to install new groups at the anomeric center while retaining the C-2 deoxy status. acs.org

Furthermore, site-selective C-H activation has emerged as a modern strategy for functionalizing seemingly inert positions on sugar rings, opening new avenues for creating branched-chain sugars from protected scaffolds. rsc.org

Advanced Applications in Bioorganic and Medicinal Chemistry Research

Synthesis of Biologically Active 2-Deoxyglycosides and Oligosaccharides

The synthesis of 2-deoxyglycosides is a significant challenge in carbohydrate chemistry due to the absence of a participating group at the C-2 position, which complicates the control of anomeric stereoselectivity. nih.gov 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose and its direct precursor, 3,4,6-tri-O-benzyl-D-glucal, are pivotal starting materials for overcoming these challenges and constructing these vital structural motifs found in numerous natural products. google.comarkat-usa.org

Synthetic Routes to Glycosides with Pharmaceutical Relevance

The 2-deoxy-D-arabino-hexopyranose unit is a core component of many natural products with potent biological activities, including cardenolide glycosides like digitoxin (B75463) and angucycline antibiotics such as chromomycin (B10761888) A3. nih.govbris.ac.uk Synthetic access to these molecules is critical for studying their mechanisms of action and for developing new therapeutic agents.

Early synthetic studies on digitoxin analogs demonstrated the use of 2-deoxyglycosyl bromides, which can be derived from precursors like 3,4,6-tri-O-benzyl-D-glucal, to form the crucial β-glycosidic linkage with the digitoxigenin (B1670572) aglycone. bris.ac.uk Similarly, fragments of chromomycin A3 have been synthesized using 2-deoxyglycosyl bromide donors. nih.gov The table below summarizes key synthetic transformations starting from the protected glucal precursor.

| Precursor | Reagents | Product Type | Application Example | Yield | Reference |

|---|---|---|---|---|---|

| 3,4,6-Tri-O-benzyl-D-glucal | N-Bromosuccinimide (NBS), Methanol (B129727) | Methyl 2-bromo-2-deoxy-glucopyranoside | Intermediate for 2-deoxy-D-glucose | Not specified | google.com |

| 3,4,6-Tri-O-benzyl-D-glucal | N-Iodosuccinimide (NIS), p-Toluenesulfonamide | 2-Deoxy-2-(p-toluenesulfonamido)-glucopyranose | Precursor for N-linked glycopeptides | High | taylorfrancis.com |

| 1-Bromo-2-deoxy-3,4,6-tri-O-p-nitrobenzoyl-ribopyranose | Digitoxigenin, Silver (I) oxide | Digitoxin analog | Cardenolide Glycoside Synthesis | 46% | bris.ac.uk |

Contributions to Glycopeptide and Glycoprotein Synthesis

Glycosylation is a critical post-translational modification that significantly influences protein structure and function. rsc.org The synthesis of well-defined glycopeptides is essential for immunological studies and vaccine development. 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose and its glucal precursor are instrumental in the synthesis of 2-deoxy-glycoamino acids, which are subsequently incorporated into peptide chains.

A notable method involves the reaction of glycals with N-iodosuccinimide (NIS) in the presence of protected serine or threonine residues within a peptide sequence. documentsdelivered.com This reaction generates 2-iodo derivatives that can be subsequently reduced to the desired 2-deoxy-α-glycopeptides. This approach allows for the direct glycosylation of peptides with 2-deoxy sugars in high yield and with high diastereoselectivity. Furthermore, the conversion of tri-O-benzyl-D-glucal into 2-amino-2-deoxy derivatives provides the necessary building blocks for assembling N-linked glycopeptides, which are fundamental components of many glycoproteins. taylorfrancis.com

Design and Synthesis of Glycoconjugates for Targeted Delivery Systems (e.g., Antibody-Drug Conjugates)

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug via a chemical linker. nih.gov The design of the linker is crucial for the stability and efficacy of the ADC. semanticscholar.org While direct use of 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose in a marketed ADC linker is not established, its chemical properties make it an attractive scaffold for developing novel, hydrophilic linkers.

The Warburg effect, where cancer cells exhibit increased glucose uptake, is a well-known phenomenon. researchgate.net This metabolic feature can be exploited for targeted drug delivery. Functionalizing nanoparticles or drug-linker complexes with glucose derivatives, such as 2-deoxy-D-glucose, can enhance their selective uptake by tumor cells. researchgate.net The anomeric hydroxyl group of 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose provides a convenient handle for attaching a payload or a reactive group for conjugation to an antibody. This approach could be used to create glycoconjugates that improve the pharmacokinetic properties and therapeutic index of ADCs.

Utility in Structural Probes and Mechanistic Investigations of Glycobiology

2-Deoxy-D-glucose (2-DG) and its derivatives are powerful tools for investigating cellular metabolism and the function of carbohydrate-processing enzymes. nih.govnih.gov The radiolabeled analog, [18F]fluorodeoxyglucose (FDG), is widely used in positron emission tomography (PET) to visualize glucose uptake in tissues, particularly in oncology. drugbank.com

3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose is an ideal precursor for the synthesis of tailored molecular probes to study glycobiology. The anomeric hydroxyl can be functionalized with reporter groups such as fluorophores, biotin, or photoaffinity labels. These probes can be used to:

Investigate Enzyme Mechanisms: Synthesize substrates or inhibitors for glycosidases and glycosyltransferases to study their active sites and catalytic mechanisms. researchgate.net

Study Carbohydrate Uptake: Create fluorescently labeled 2-DG analogs to visualize glucose transporter (GLUT) activity and cellular uptake in real-time.

Probe N-linked Glycosylation: As 2-DG is known to interfere with N-linked glycosylation, probes derived from it can help elucidate the specific steps and enzymes affected in this critical pathway. nih.gov

The synthesis of such probes often involves leveraging the unique reactivity of the anomeric position, for which the tri-O-benzylated precursor is perfectly suited.

Mechanistic Insights and Theoretical Considerations in 3,4,6 Tri O Benzyl 2 Deoxy D Glucopyranose Chemistry

Reaction Mechanism Elucidation for Glycosylation Pathways

The glycosylation of 2-deoxy sugars, including 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose, is mechanistically complex due to the absence of a participating functional group at the C-2 position. mdpi.comresearchgate.net This lack of a directing group means that stereoselectivity is governed by a subtle interplay of reaction conditions, the nature of the glycosyl donor, the nucleophilicity of the acceptor, and the choice of promoter. nih.govacs.org Several mechanistic pathways have been identified and studied to control the formation of the glycosidic bond.

Direct Glycosylation Pathways: Direct methods involve the reaction of an activated 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose donor with a nucleophilic acceptor. nih.govacs.org These reactions often proceed through an oxocarbenium ion intermediate, and the stereochemical outcome is highly dependent on the reaction pathway, which can range on a continuum from SN1 to SN2. nih.govbris.ac.uk

SN1-like Mechanism: In many cases, particularly with less reactive nucleophiles, the reaction proceeds via a dissociative SN1-like pathway. nih.gov The departure of the leaving group from the anomeric carbon generates a planar, electrophilic oxocarbenium ion. The nucleophile can then attack from either the α- or β-face. Due to the anomeric effect, attack from the α-face is often thermodynamically favored, leading to a predominance of the α-glycoside. researchgate.net The stability and conformation of this oxocarbenium ion are critical in determining the product ratio. nih.gov

SN2-like Mechanism: With highly reactive, strong nucleophiles, the reaction can be pushed toward an associative SN2-like mechanism. nih.govbris.ac.uk In this pathway, the nucleophile attacks the anomeric carbon as the leaving group departs, resulting in an inversion of configuration. For example, starting with an α-configured glycosyl donor (like a glycosyl bromide or triflate), an SN2-like displacement will yield the β-glycoside with high selectivity. nih.govacs.orgbris.ac.uk The transition from an SN1 to an SN2 pathway is notably dependent on the nucleophile's strength, as measured by parameters like Mayr's nucleophilicity scale. nih.gov

Double SN2 Mechanism: Certain promoters, such as substituted pyridines and phenanthrolines, can facilitate a double SN2 mechanism with 1-bromo-2-deoxy sugars. nih.govwayne.edu The first SN2 reaction involves the displacement of the bromide by the pyridine (B92270) catalyst, forming a reactive pyridinium (B92312) intermediate with an inverted (β) configuration. The alcohol nucleophile then displaces the pyridine in a second SN2 reaction, leading to the formation of an α-glycoside. This pathway provides a reliable method for achieving high α-selectivity. nih.gov

Anomeric O-Alkylation: This distinct pathway involves the deprotonation of the hemiacetal (lactol) form of 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose with a base like sodium hydride (NaH) to form an anomeric alkoxide. nih.govnih.gov This nucleophilic alkoxide then reacts with an electrophile in an SN2-like fashion. This method consistently produces 2-deoxy-β-glycosides with very high stereoselectivity. nih.gov The high β-selectivity is attributed to a powerful stereoelectronic element known as the "β-effect," where the nucleophilicity of the β-anomeric alkoxide is enhanced relative to the α-anomer, possibly due to interactions between the lone pairs of the alkoxide and the endocyclic ring oxygen. nih.govnih.gov

| Mechanism | Key Intermediate/Transition State | Typical Nucleophile | Predominant Stereochemical Outcome | Reference |

|---|---|---|---|---|

| SN1-like | Oxocarbenium Ion | Weak (e.g., less reactive alcohols) | α-glycoside (thermodynamic product) | researchgate.netnih.gov |

| SN2-like | Bimolecular Transition State | Strong (e.g., silyl (B83357) ketene (B1206846) acetals) | β-glycoside (from α-donor) | nih.govbris.ac.uk |

| Double SN2 | α-Glycosyl Halide → β-Pyridinium Intermediate | Alcohols (with pyridine catalyst) | α-glycoside | nih.govwayne.edu |

| Anomeric O-Alkylation | β-Anomeric Alkoxide | Electrophiles (e.g., triflates) | β-glycoside | nih.govnih.gov |

Stereoelectronic Effects and Conformational Analysis

Stereoelectronic effects and the conformational preferences of 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose and its reaction intermediates are paramount in dictating the stereochemical outcome of glycosylation reactions. mdpi.com

Conformational Analysis of Intermediates: The key intermediate in SN1-type glycosylations is the oxocarbenium ion. Theoretical models suggest this ion does not exist as a single, planar species but as a mixture of rapidly equilibrating conformers. nih.gov For a 2-deoxyglucopyranose derivative, two half-chair or envelope conformers are particularly relevant:

4H3-like conformer (2eq): This conformer has all substituents in equatorial or pseudo-equatorial positions.

3H4-like conformer (2ax): This conformer places the C-5 substituent in an axial or pseudo-axial position.

The 2ax conformer is often lower in energy due to stabilizing stereoelectronic interactions between the axial C-H bonds at C-3 and C-5 and the p-orbital of the oxocarbenium ion. nih.gov However, it is considered less reactive because the axial C-5 substituent (the -CH2OBn group) sterically shields the β-face from nucleophilic attack. Conversely, the higher-energy 2eq conformer is more reactive and is susceptible to attack from the α-face. nih.gov The selectivity of a reaction can therefore depend on whether it is under kinetic or thermodynamic control, with weak nucleophiles reacting preferentially with the more reactive 2eq conformer to give the α-product. nih.gov

Key Stereoelectronic Effects:

The Anomeric Effect: This well-established effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring to occupy the axial position rather than the equatorial one. researchgate.net This is often explained by a stabilizing hyperconjugation interaction between a lone pair of the endocyclic ring oxygen and the antibonding σ* orbital of the C1-substituent bond (nO → σ*C-X). In the context of SN1 glycosylations of 2-deoxy sugars, the anomeric effect contributes to the general preference for the formation of α-glycosides. researchgate.net

The β-Effect: Observed in anomeric O-alkylation reactions, the β-effect describes the unusually high nucleophilicity and kinetic preference for the formation of β-glycosides from an anomeric alkoxide. nih.gov This powerful stereoelectronic effect is thought to arise from the repulsion between the lone pairs on the β-configured anomeric alkoxide and the lone pairs of the endocyclic ring oxygen, which enhances the reactivity of the anomeric anion and directs the electrophile to the β-face. mdpi.comnih.gov This effect overrides the typical thermodynamic preference for the α-anomer, providing a highly selective route to β-linked 2-deoxyglycosides. nih.gov

Eclipsing Interactions: In the transition state of nucleophilic attack on the oxocarbenium ion, steric and stereoelectronic interactions with adjacent bonds become critical. Studies on related systems suggest that eclipsing interactions between the incoming nucleophile and the C2-H2 bond are a major stereodetermining factor. nih.gov Attack from the face opposite to the C2-H2 bond is preferred to minimize these destabilizing interactions, influencing the trajectory of the nucleophile and thus the anomeric selectivity. nih.gov

| Effect | Description | Favored Product/Conformation | Applicable Reaction Pathway | Reference |

|---|---|---|---|---|

| Anomeric Effect | Stabilizing nO → σ*C-X interaction. | α-Glycoside (axial anomeric bond) | SN1-like (thermodynamic control) | researchgate.netresearchgate.net |

| β-Effect | Enhanced nucleophilicity of the β-anomeric alkoxide due to lone pair repulsion. | β-Glycoside | Anomeric O-Alkylation | nih.govnih.gov |

| Steric Shielding in Intermediates | Axial C-5 substituent in the 3H4-like oxocarbenium conformer shields the β-face. | α-Glycoside (from attack on the more reactive 4H3-like conformer) | SN1-like (kinetic control) | nih.gov |

Computational Chemistry Approaches to Reactivity and Selectivity

Computational chemistry has become an indispensable tool for understanding the complex mechanisms, transition states, and factors governing reactivity and selectivity in the glycosylation of 2-deoxy sugars. jst.go.jp Methods such as Density Functional Theory (DFT) allow for the detailed examination of reaction pathways that are difficult to probe experimentally. nih.govwayne.edu

One prominent application of computational chemistry is the study of the double SN2 mechanism for the stereoselective synthesis of α-2-deoxy glycosides from α-bromo, 2-deoxyglucose donors. nih.govwayne.edu DFT calculations have been employed to model this reaction and elucidate the role of catalysts.

Case Study: DFT Analysis of a Double SN2 Glycosylation In a study modeling the reaction of α-bromo, 2-deoxyglucose with pyridine, calculations were performed to investigate the energy profile of the first step: the displacement of the bromide ion by pyridine. nih.govwayne.edu This step is often rate-limiting because the bromide anion is poorly solvated in the non-polar solvents typically used. nih.gov

Methodology: The calculations utilized the M06-2X functional with the 6-31+G(d,p) basis set. nih.gov The SMD implicit solvation model was used to account for the effect of the diethyl ether solvent. More accurate single-point energy calculations were performed with a larger aug-cc-pVTZ basis set. nih.gov

These computational findings provide a rational basis for catalyst design in 2-deoxyglycoside synthesis. By quantifying the stabilizing effects of different additives on the rate-limiting transition state, these theoretical models can guide the development of more efficient and selective glycosylation reactions. nih.govwayne.edu Furthermore, DFT calculations have been used to corroborate proposed mechanisms involving hyperconjugation-stabilized oxocarbenium ions, providing deeper insight into the electronic factors that control stereoselectivity. researchgate.net

| Parameter | Details | Reference |

|---|---|---|

| Model Reaction | α-bromo, 2-deoxyglucose + Pyridine | nih.gov |

| Computational Method | DFT (M06-2X Functional) | nih.govwayne.edu |

| Basis Sets | 6-31+G(d,p) for geometry; aug-cc-pVTZ for energy | nih.gov |

| Solvation Model | SMD (diethyl ether) | nih.gov |

| Key Finding | Urea and thiourea (B124793) lower the free energy of the transition state for bromide displacement. | nih.gov |

| Calculated ΔG‡ Reduction | ~3 kcal/mol (with urea/thiourea) | nih.gov |

Future Perspectives and Emerging Research Directions

Innovations in Catalytic Glycosylation and One-Pot Strategies

The synthesis of complex oligosaccharides is often a time-consuming process that involves multiple protection, deprotection, and purification steps. Modern research aims to streamline this process through the development of advanced catalytic methods and one-pot synthesis strategies, where multiple reaction steps are performed in a single reaction vessel.

One-pot glycosylation strategies significantly enhance synthetic efficiency by minimizing intermediate isolation and purification. These methods rely on the differential reactivity of glycosyl donors and acceptors. An "armed-disarmed" strategy, for instance, uses electron-donating groups to "arm" (activate) a glycosyl donor for reaction, while electron-withdrawing groups "disarm" (deactivate) another, which can then act as an acceptor in the same pot. This new glycoside can subsequently act as a donor for the next reaction. Orthogonal strategies employ different types of anomeric leaving groups on glycosyl donors, which can be selectively activated by specific reagents, allowing for sequential glycosylations in one pot. psu.edu

Recent advancements have led to reactivity-based one-pot strategies that expand the scope of accessible molecules to include both glycans (O-glycosides) and nucleosides (N-glycosides). rsc.org These methods offer significant advantages, such as avoiding the transfer of aglycon groups and preventing interference from byproducts of previous steps. rsc.orgsemanticscholar.org Such strategies have been successfully applied to the synthesis of biologically important molecules, including TMG-chitotriomycin, which has potent inhibitory activity against specific enzymes, and lipochitooligosaccharides, which are crucial for plant symbiosis. semanticscholar.org The careful selection of orthogonal protecting groups is critical for the success of these complex one-pot syntheses. semanticscholar.org

The development of new catalytic systems is also a key area of innovation. While classical methods for activating 2-deoxyglycosyl donors often rely on stoichiometric promoters like silver salts (Koenigs-Knorr conditions), modern approaches focus on catalytic activation. nih.gov For example, an efficient method for the catalytic and stereoselective synthesis of 2-deoxy-α-D-glucopyranosides has been developed using 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose with various alcoholic nucleophiles. nih.gov Research continues to explore novel catalysts, including heterogeneous solid acids like Montmorillonite K-10, which can be reused and promote environmentally benign glycosylation reactions. nih.gov

Table 1: Comparison of Glycosylation Strategies

| Strategy | Principle | Key Features | Example Application |

|---|---|---|---|

| Chemoselective (Armed-Disarmed) | Reactivity difference based on protecting groups (electron-donating vs. withdrawing). psu.edu | The most reactive donor is condensed with a less reactive donor. psu.edu | Stepwise assembly of oligosaccharides in a single pot. psu.edu |

| Orthogonal Glycosylation | Different anomeric leaving groups are selectively activated by specific promoters. psu.edu | Allows for sequential coupling of multiple glycosyl donors. psu.edu | Construction of linear and branched trisaccharides. psu.edu |

| Reactivity-Based One-Pot | Exploits a range of leaving groups for multistep synthesis. rsc.orgsemanticscholar.org | No aglycon transfers, no interference from byproducts, expanded scope to N-glycosides. rsc.orgsemanticscholar.org | Formal synthesis of TMG-chitotriomycin and lipochitooligosaccharides. semanticscholar.org |

Integration with Chemoenzymatic and Automated Synthesis

The integration of chemical and enzymatic methods (chemoenzymatic synthesis) offers a powerful approach that combines the versatility of chemical synthesis with the high selectivity of enzymatic catalysis. Enzymes can be used to perform specific transformations, such as glycosidic bond formation or the modification of protecting groups, with exceptional regio- and stereoselectivity that can be difficult to achieve through purely chemical means.

For instance, a chemoenzymatic approach has been used for the synthesis of naturally occurring benzyl (B1604629) 6-O-glycosyl-β-D-glucopyranosides. nih.gov This process begins with the direct β-glucosidation of benzyl alcohol and D-glucose using an immobilized β-glucosidase, followed by chemical coupling steps to attach other sugar units. nih.gov While this specific example starts with D-glucose to form a benzyl glucoside, similar principles can be applied where a chemically synthesized, selectively protected intermediate like 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose could serve as a substrate for subsequent enzymatic glycosylation, allowing for the precise construction of complex glycoconjugates.

Automated glycan assembly represents a frontier in carbohydrate synthesis, aiming to standardize and accelerate the production of oligosaccharides in a manner analogous to automated peptide and oligonucleotide synthesis. This technology relies on solid-phase synthesis, where a sugar unit is attached to a resin and glycosylation cycles are performed by a machine. The development of robust building blocks, including 2-deoxy-D-glucose derivatives, is essential for the success of automated synthesis. The stability and defined reactivity of compounds like 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose make them potential candidates for conversion into the glycosyl donors required for these automated platforms. The challenge remains in adapting the complex chemistry of glycosylation, particularly the stereocontrolled formation of 2-deoxyglycosidic linkages, to a fully automated process.

Exploration of Novel Glycoside Analogues and Glycomimetics

The modification of natural carbohydrate structures to create novel analogues and glycomimetics is a rapidly growing field aimed at developing molecules with improved stability, bioavailability, and biological activity. unimi.it 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose serves as a versatile starting material for the synthesis of such compounds.

One area of exploration is the synthesis of fluorinated carbohydrate analogues. The replacement of a hydroxyl group with fluorine can significantly alter the chemical properties of a sugar, affecting its metabolic stability and its binding affinity to proteins. beilstein-journals.org Research has focused on developing synthetic routes to multiply fluorinated N-acetyl-D-glucosamine (GlcNAc) and N-acetyl-D-galactosamine (GalNAc) analogues, which are crucial components of many biological structures. These syntheses often proceed through 2-azido-2-deoxy intermediates, which can be derived from precursors related to 2-deoxy-D-glucose. beilstein-journals.org

Another approach involves the synthesis of C-glucosyl compounds, where the anomeric oxygen is replaced by a carbon atom. This modification creates a non-hydrolyzable link, making the resulting glycomimetic resistant to enzymatic degradation. For example, a C-glucopyranosyl aldehyde derived from D-glucose has been used as a precursor to synthesize chalcone-type C-glycosides. acs.org These compounds can then be transformed into complex heterocyclic structures like chromanes, demonstrating the utility of sugar-derived building blocks in creating diverse molecular scaffolds. acs.org

Iminosugars are another important class of glycomimetics where the endocyclic oxygen atom of the pyranose ring is replaced by a nitrogen atom. unimi.it These compounds are potent inhibitors of glycosidases and glycosyltransferases and have therapeutic applications in various diseases. The synthesis of complex iminosugars, such as l-gulonojirimycin and various aminocyclitols, has been achieved using intermediates derived from 2-amino-2-deoxy-D-glucose, highlighting the role of 2-deoxyglucose derivatives in accessing these valuable glycomimetics. taylorfrancis.com

Table 2: Classes of Glycoside Analogues and Glycomimetics

| Class | Structural Modification | Key Property | Potential Application |

|---|---|---|---|

| Fluorinated Analogues | Hydroxyl group replaced by fluorine. beilstein-journals.org | Increased metabolic stability and altered binding affinity. beilstein-journals.org | Modulating protein-carbohydrate interactions. beilstein-journals.org |

| C-Glycosides | Anomeric oxygen replaced by carbon. acs.org | Resistance to enzymatic hydrolysis. acs.org | Stable therapeutic agents and probes. |

| Iminosugars | Endocyclic oxygen replaced by nitrogen. unimi.it | Inhibition of glycosidases and glycosyltransferases. unimi.it | Treatment of viral infections, diabetes, and lysosomal storage disorders. unimi.it |

Q & A

How is 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose synthesized, and what protecting group strategies are employed?

Basic Research Question

The synthesis typically involves sequential benzylation of hydroxyl groups on the glucopyranose backbone. A common approach is glycosylation of 2-deoxy-D-glucopyranose derivatives using benzyl bromide in the presence of a base (e.g., sodium hydride) in anhydrous DMF. For instance, allyl 2,3,6-tri-O-benzyl-4-O-α-D-glucopyranoside was synthesized by reacting allyl glucopyranose with benzyl bromide and NaH, followed by purification via diethyl ether extraction and column chromatography . Protecting groups (benzyl at 3,4,6 and deoxy at C2) are chosen for stability under glycosylation conditions and selective deprotection in later steps .

What are the challenges in achieving stereoselective glycosylation using this compound?

Advanced Research Question

Stereoselectivity in glycosylation depends on the anomeric leaving group, catalyst, and reaction conditions. For example, 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose was used with trityl tetrakis(pentafluorophenyl)borate as a catalyst to achieve α-selective glycosylation in high yields (82–92%). Competing pathways, such as β-side attack due to poor leaving group activation or solvent polarity, can reduce selectivity. Kinetic studies and computational modeling are recommended to optimize reaction parameters .

What spectroscopic methods are used to characterize this compound?

Basic Research Question

Key characterization techniques include:

- NMR Spectroscopy : H and C NMR to confirm benzyl group positions and anomeric configuration (e.g., δ 4.6–4.7 ppm for benzyl-CH) .

- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for 1-O-acetyl-3,4,6-tri-O-benzyl-2-C-bromomethyl derivatives (R factor = 0.041) .

- HRMS : Validates molecular weight (e.g., [M − H] calcd for CHONCl: 1533.5105) .

How does oxidation of this compound affect its reactivity in glycoscience applications?

Advanced Research Question

Oxidation with DMSO–AcO converts the C1 hydroxyl to a lactone (92% yield), forming 3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone. This lactone serves as a key intermediate for synthesizing glycosyl donors (e.g., trichloroacetimidates) or probing enzyme-substrate interactions in glycosidases. Competing oxidation pathways (e.g., overoxidation to carboxylic acids) require careful control of reaction time and temperature .

What role does this compound play in oligosaccharide synthesis?

Basic Research Question

It acts as a glycosyl acceptor or donor in stepwise oligosaccharide assembly. For example, it was used to synthesize a pentasaccharide via iterative glycosylation and deprotection steps, enabling studies on carbohydrate-protein interactions. Benzyl groups stabilize the intermediate during coupling, while the deoxy group at C2 reduces steric hindrance for enzymatic transformations .

How do different catalysts influence reaction pathways in glycosylations involving this compound?

Advanced Research Question

Catalysts like BF-etherate or trityl borate derivatives alter transition-state stabilization. Trityl tetrakis(pentafluorophenyl)borate promotes oxocarbenium ion formation, favoring α-selectivity via SN1-like mechanisms. In contrast, protic acids (e.g., TfOH) may lead to β-selectivity due to hydrogen bonding with the nucleophile. Contradictory reports on yield and selectivity highlight the need for systematic screening of Lewis acid/base pairs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.